3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of adamantane, nitrophenyl, and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of adamantane derivatives with nitrophenyl thiazolidinone precursors. One common method includes the reaction of 1-adamantylmethylamine with 2-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The thiazolidinone ring can be opened under strong acidic or basic conditions.
Substitution: The adamantane moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of 3-[(ADAMANTAN-1-YL)METHYL]-2-(2-AMINOPHENYL)-1,3-THIAZOLIDIN-4-ONE.
Reduction: Formation of open-chain derivatives.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides stability and enhances lipophilicity, allowing the compound to effectively penetrate biological membranes. The nitrophenyl group can participate in redox reactions, while the thiazolidinone ring can interact with active sites of enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- **3-(ADAMANTAN-1-YL)-4-METHYL-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE
- 1,3,4-THIADIAZOLE DERIVATIVES
Uniqueness
3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the adamantane moiety enhances its stability and lipophilicity, while the nitrophenyl and thiazolidinone groups provide versatile functional sites for various chemical reactions and biological interactions .
Properties
IUPAC Name |
3-(1-adamantylmethyl)-2-(2-nitrophenyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-18-11-26-19(16-3-1-2-4-17(16)22(24)25)21(18)12-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15,19H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSQRPPWFLZTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C(SCC4=O)C5=CC=CC=C5[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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